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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)propan-2-ol

Cat. No.: B1201976

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-ol is a pyridine derivative with potential applications in
pharmaceutical and materials science. A thorough understanding of its physicochemical
properties is fundamental for its development and application. This technical guide provides a
summary of the known properties of 1-(Pyridin-2-yl)propan-2-ol, detailed experimental
protocols for the determination of key physicochemical parameters, and a general synthesis
pathway. Due to the limited availability of experimental data for this specific compound, this
guide focuses on the methodologies required to obtain these crucial characteristics.

Core Physicochemical Properties

The empirical data for 1-(Pyridin-2-yl)propan-2-ol is not extensively reported in the literature.
The following table summarizes the available and calculated information for this compound.
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Property Value Source
Molecular Formula CsH11NO [1]
Molecular Weight 137.181 g/mol [1]
Melting Point Not available [1]
Boiling Point Not available [1]

pKa Not available

logP Not available

Aqueous Solubility Not available

Synthesis Pathway

A general synthesis for 1-pyridin-2-yl-propan-2-ol has been referenced in Organic Syntheses.
The logical workflow for such a synthesis is outlined below.
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General Synthesis Workflow for 1-(Pyridin-2-yl)propan-2-ol
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A general synthesis workflow diagram.

Experimental Protocols for Physicochemical
Property Determination

Given the absence of reported experimental values for several key physicochemical properties
of 1-(Pyridin-2-yl)propan-2-ol, this section provides detailed methodologies for their
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determination.

Determination of Octanol-Water Partition Coefficient
(logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating
the lipophilicity of a compound. The shake-flask method is a widely accepted standard for its
determination.

Methodology: Shake-Flask Method

o Preparation of Solutions: Prepare a stock solution of 1-(Pyridin-2-yl)propan-2-ol in a
suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

e Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like
PBS, pH 7.4) with n-octanol by mixing them vigorously for at least 24 hours, followed by
separation of the two phases.

o Partitioning:

o Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and
aqueous phases (e.g., 10 pL of stock in 990 uL of buffer and 1000 pL of octanol).

o Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach
equilibrium (typically 1 to 24 hours).

o Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and
aqueous layers.

e Quantification:
o Carefully withdraw a sample from each phase.

o Determine the concentration of 1-(Pyridin-2-yl)propan-2-ol in each phase using a
suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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e Calculation: The logP is calculated using the following formula: logP =
log10([Compound]octanol / [Compound]aqueous)

Workflow for logP Determination via Shake-Flask Method
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Workflow for logP determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH
values, which influences its solubility, absorption, and distribution. Potentiometric titration is a
common method for pKa determination.

Methodology: Potentiometric Titration

Sample Preparation: Prepare a solution of 1-(Pyridin-2-yl)propan-2-ol of known
concentration in deionized water. The ionic strength of the solution should be kept constant
using an inert salt like KCI.[2]

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a
thermostated vessel (e.g., 25°C) and use a magnetic stirrer for continuous mixing.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise
increments.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined
from the titration curve as the pH at the half-equivalence point. For more accurate results,
the derivative of the titration curve can be calculated.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is
the gold standard for determining equilibrium solubility.

Methodology: Equilibrium Shake-Flask Method

o Sample Preparation: Add an excess amount of solid 1-(Pyridin-2-yl)propan-2-ol to a series
of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to
cover the physiological range.
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o Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period
(typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved
solid should be visually confirmed.

o Sample Processing: After equilibration, separate the undissolved solid from the solution by
filtration (using a low-binding filter) or centrifugation.

e Quantification: Determine the concentration of the dissolved compound in the clear
supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A
standard calibration curve should be prepared.

o Data Reporting: The solubility is reported as the concentration of the compound in the
saturated solution at a specific pH and temperature.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activities
of 1-(Pyridin-2-yl)propan-2-ol. However, the pyridine moiety is a common scaffold in many
biologically active compounds, suggesting that this molecule could be a valuable starting point
for medicinal chemistry programs.[3] Pyridine derivatives have been investigated for a wide
range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial
agents. Further research is required to elucidate the specific biological profile of 1-(Pyridin-2-
yl)propan-2-ol.

Conclusion

This technical guide has summarized the currently available physicochemical information for 1-
(Pyridin-2-yl)propan-2-ol and provided detailed experimental protocols for the determination
of its key properties. While there is a clear need for further experimental characterization of this
compound, the methodologies outlined herein provide a robust framework for researchers to
generate the necessary data for its potential development in pharmaceutical and other
scientific fields. The provided workflows for synthesis and property determination are intended
to guide future research efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1201976?utm_src=pdf-custom-synthesis
https://www.chemsynthesis.com/base/chemical-structure-14256.html
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2014_27_4_925_929.pdf
https://www.benchchem.com/pdf/Comparative_Analysis_of_the_Biological_Activities_of_1_Pyridin_2_yl_propane_1_3_diol_and_Its_Analogues.pdf
https://www.benchchem.com/product/b1201976#physicochemical-properties-of-1-pyridin-2-yl-propan-2-ol
https://www.benchchem.com/product/b1201976#physicochemical-properties-of-1-pyridin-2-yl-propan-2-ol
https://www.benchchem.com/product/b1201976#physicochemical-properties-of-1-pyridin-2-yl-propan-2-ol
https://www.benchchem.com/product/b1201976#physicochemical-properties-of-1-pyridin-2-yl-propan-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1201976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

